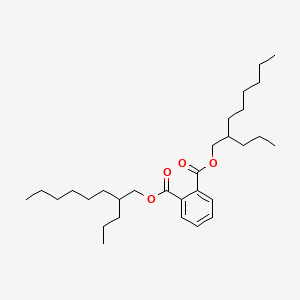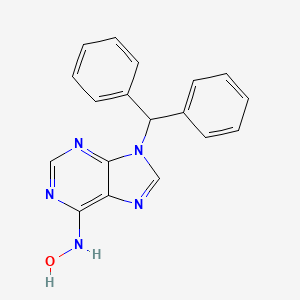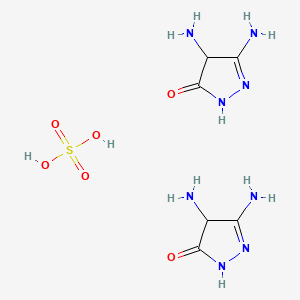
Thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This particular compound is characterized by the presence of a 2-methylphenyl group and a 4H-1,2,4-triazol-4-yl group attached to the thiourea core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, typically involves the reaction of 2-methylphenyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
Thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including antibacterial, antioxidant, and antidiabetic activities.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-thiourea
- N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-thiocarbamide
- N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-thiosemicarbazide
Uniqueness
Thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the 2-methylphenyl and 4H-1,2,4-triazol-4-yl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various applications .
Properties
CAS No. |
5102-33-0 |
|---|---|
Molecular Formula |
C10H11N5S |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-(1,2,4-triazol-4-yl)thiourea |
InChI |
InChI=1S/C10H11N5S/c1-8-4-2-3-5-9(8)13-10(16)14-15-6-11-12-7-15/h2-7H,1H3,(H2,13,14,16) |
InChI Key |
JGKGACNNRWINOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NN2C=NN=C2 |
solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)









